molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8

7-Phenylimidazo[1,2-a]pyridine

Cat. No.: B3043370
CAS No.: 85102-27-8
M. Wt: 194.23 g/mol
InChI Key: NBQCHWTUIBLKCU-UHFFFAOYSA-N
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Description

7-Phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused imidazole and pyridine ring with a phenyl group attached at the 7th position. This unique structure imparts significant biological and chemical properties to the compound.

Mechanism of Action

Target of Action

7-Phenylimidazo[1,2-a]pyridine is a compound that targets essential, conserved cellular processes . It has been found to have significant activity against kinetoplastid parasites .

Mode of Action

The mode of action of this compound is complex and multifaceted. It has been shown to have distinct mechanisms of action depending on its structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

It has been suggested that it may interfere with electron transport and mitochondrial functions, leading to mitochondrial fragmentation . It may also cause damage to nuclear DNA, potentially affecting DNA replication and transcription processes .

Pharmacokinetics

It is known that the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure .

Result of Action

The result of this compound’s action can vary depending on its specific structure and the cellular context. For example, it can cause mitochondrial fragmentation, leading to cellular toxicity . It can also damage nuclear DNA, potentially leading to mutations and altered gene expression . In some contexts, these effects could contribute to its activity against kinetoplastid parasites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Phenylimidazo[1,2-a]pyridine are largely determined by its interactions with various biomolecules. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion, which is implicated in DNA damage and genotoxicity .

Cellular Effects

This compound has been shown to have distinct effects on different types of cells. For instance, it was found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . Additionally, it has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to undergo radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides good to excellent yields. This method is environmentally benign and involves simple workup procedures .

Industrial Production Methods

Industrial production of this compound can be achieved through various methods, including the use of solid support catalysts such as aluminum oxide and titanium tetrachloride. These methods involve treating 2-aminopyridines with α-haloketones in polar organic solvents .

Chemical Reactions Analysis

Types of Reactions

7-Phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis strategies.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

7-Phenylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

7-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCHWTUIBLKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of bromoacetaldehyde diethyl acetal (0.88 mL, 5.9 mmol, 2.0 equiv) and concentrated HCl (0.1 mL, 0.4 equiv) in water (15 mL) was stirred at 23° C. for 2 h, then heated at 80° C. for 30 min. The mixture was allowed to cool to 23° C., and 4-phenylpyridin-2-amine (1-3, 0.50 g, 2.9 mmol, 1 equiv) and NaHCO3 (0.59 g, 7.1 mmol, 2.4 equiv) were added. The resulting mixture was then heated to 50° C. where MeOH (2 mL) and dioxane (3 mL) were added to increase solubility. The reaction mixture was stirred at 50° C. for 18 h, then concentrated. The residue was partitioned between EtOAc (200 mL) and brine (200 mL). The organic layer was concentrated to provide 7-phenylimidazo[1,2-a]pyridine (1-4) as a brown solid. 1H NMR (300 MHz, CDCl3) δ 8.18 (d, 1H, J=7.3 Hz), 7.84 (s, 1H), 7.67 (s, 1H), 7.66 (s, 2H, J=7.3 Hz), 7.60 (s, 1H), 7.49 (t, 2H, J=7.5 Hz), 7.40 (t, 1H, J=7.3 Hz), 7.09 (dd, 1H, J=7.0, 1.2 Hz).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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